N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide
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Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide is a fascinating organic compound with a complex structure. The inclusion of a furan ring, a 1,6-dihydropyridazinone moiety, and a cyclopropanecarboxamide group makes this compound a subject of interest for researchers in various fields.
Mechanism of Action
Target of Action
It’s worth noting that furan derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Mode of Action
It has been suggested that the compound may work through a distinct mechanism of action involving the expansion of a subset of vβ t cells with a novel memory phenotype that promotes durable de novo antitumor immune responses .
Biochemical Pathways
The compound’s potential influence on t cell activation suggests it may impact immune response pathways .
Result of Action
VU0637266-1/F5147-0602 has demonstrated potent anti-tumor activity in preclinical studies. This activity was shown to be dependent on the accumulation of a specific subset of Vβ T cells in tumors that adopt a novel effector memory phenotype .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide typically involves a multi-step process. The process often starts with the preparation of the furan-2-yl derivative, which is then reacted with a suitable 1,6-dihydropyridazinone precursor. This intermediate is finally coupled with cyclopropanecarboxamide under specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory methods while ensuring cost-effectiveness and sustainability. Automated flow reactors might be used to enhance the efficiency and consistency of the synthetic process. The use of green chemistry principles, such as minimizing solvent use and employing recyclable catalysts, would be integral to the industrial production methods.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound is prone to various chemical reactions including:
Oxidation: : The furan ring can undergo oxidation, leading to the formation of more reactive intermediates.
Reduction: : The carbonyl group in the 1,6-dihydropyridazinone moiety can be reduced to form alcohol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at different positions of the compound.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂
Reduction Reagents: : LiAlH₄, NaBH₄
Substitution Reagents: : Halogens for electrophilic substitution, nucleophiles like NH₃ for nucleophilic substitution.
Major Products Formed
The major products from these reactions include oxidized furan derivatives, reduced alcohol forms of the 1,6-dihydropyridazinone, and various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
This compound is studied for its potential as a building block in organic synthesis. Its unique structure allows for various functional modifications.
Biology
Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide shows promise in drug discovery, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry
Its stability and reactivity make it useful in developing advanced materials and polymers.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide stands out due to its combined structural features that allow for versatile reactivity and biological activity.
List of Similar Compounds
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
N-{3-[3-(thiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclopropanecarboxamide
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}butanamide
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14-7-6-12(13-3-1-10-21-13)17-18(14)9-2-8-16-15(20)11-4-5-11/h1,3,6-7,10-11H,2,4-5,8-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLHVRCUEREVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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